4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid
Description
4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid is a benzoic acid derivative characterized by a chlorine atom at the 4-position and a cyclopropylcarbonyl-substituted amino group at the 2-position of the aromatic ring. The cyclopropyl group confers unique steric and electronic properties, which may influence binding affinity and metabolic stability compared to other derivatives.
Properties
IUPAC Name |
4-chloro-2-(cyclopropanecarbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYPGSXTQKCRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid typically involves the reaction of 4-chloro-2-aminobenzoic acid with cyclopropylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TRPM4 Inhibitors
The compound shares structural homology with TRPM4 channel blockers such as:
- CBA (4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid): Features a 2-(2-chlorophenoxy)acetyl substituent.
- NBA (4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid) : Includes a bulky naphthyloxy group.
- LBA (4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid): Contains a propanamido-linked phenoxy moiety.
Key Findings :
- The cyclopropyl group in the target compound may enhance selectivity for TRPM4 over other ion channels due to reduced steric hindrance compared to bulkier substituents in CBA, NBA, or LBA .
- TRPM4 inhibitors with aromatic substituents (e.g., CBA) exhibit moderate potency but often suffer from off-target effects, highlighting the need for optimized analogs like the target compound .
Diuretic Agents
Furosemide (5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid) :
- Structural Differences: Furosemide contains a sulfamoyl group at the 5-position and a furanylmethylamino group at the 2-position, whereas the target compound lacks these moieties.
- Functional Impact : The sulfamoyl group in Furosemide is critical for its diuretic activity via Na⁺-K⁺-2Cl⁻ cotransporter inhibition. The absence of this group in the target compound suggests divergent biological targets, likely focusing on TRPM4 rather than renal ion transport.
Selectivity and Pharmacokinetics
- 9-Phenanthrol and Glibenclamide : Non-benzoic acid TRPM4 inhibitors with distinct scaffolds. The target compound’s benzoic acid core may improve water solubility over these lipophilic agents.
- 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) : Shares a benzoic acid backbone but includes a nitro group.
Biological Activity
4-Chloro-2-[(cyclopropylcarbonyl)amino]benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a chloro-substituted benzoic acid backbone with a cyclopropylcarbonyl amino group. This unique structure is believed to contribute to its biological activity.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exert effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could influence metabolic pathways.
- Cell Signaling Modulation : It may affect cell signaling pathways, impacting gene expression and cellular functions.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, research indicates that derivatives of benzoic acid can exhibit significant cytotoxic effects against various cancer cell lines. The compound's structural analogs have demonstrated:
- Inhibition of Cell Proliferation : Studies have shown that certain analogs can inhibit the proliferation of cancer cells, including colorectal and ovarian cancer lines.
- IC50 Values : The compound's IC50 values against specific cancer cell lines have been reported in the range of micromolar concentrations, suggesting moderate potency.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. It has been suggested that similar benzoic acid derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This activity could position this compound as a candidate for developing anti-inflammatory drugs.
Case Studies
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
